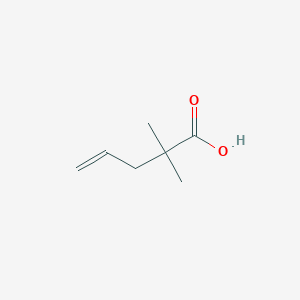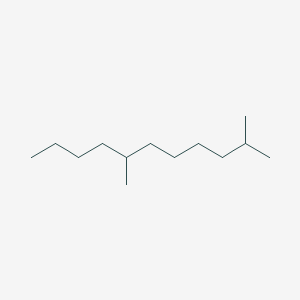
2,7-Dimethylundecane
描述
2,7-Dimethylundecane is a hydrocarbon with the molecular formula C13H28. It is a branched alkane, characterized by the presence of two methyl groups attached to the seventh and second carbon atoms of the undecane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylundecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 2-methylundecane, using a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification processes. The use of zeolite catalysts in the cracking process can enhance the yield and selectivity of the desired product.
化学反应分析
Types of Reactions: 2,7-Dimethylundecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Substitution: Halogenation is a common substitution reaction for alkanes. For instance, this compound can react with chlorine or bromine in the presence of ultraviolet light to form various haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Chlorine (Cl2) or bromine (Br2) with ultraviolet light
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Haloalkanes
科学研究应用
2,7-Dimethylundecane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex hydrocarbon mixtures.
Biology: Studies have investigated its role as a potential biomarker in certain biological processes.
Medicine: Research is ongoing to explore its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: It is used in the formulation of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2,7-Dimethylundecane is primarily related to its chemical reactivity as an alkane. In biological systems, it may interact with lipid membranes due to its hydrophobic nature, potentially affecting membrane fluidity and function. The exact molecular targets and pathways involved are still under investigation, but its interactions with enzymes and receptors are of particular interest in medicinal chemistry.
相似化合物的比较
- 2,8-Dimethylundecane
- 2,3-Dimethylundecane
- 2,6-Dimethylundecane
Comparison: 2,7-Dimethylundecane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. For example, the boiling point, melting point, and reactivity can vary significantly compared to its isomers. The specific arrangement of the methyl groups can also affect its interactions in biological systems and its suitability for various applications.
属性
IUPAC Name |
2,7-dimethylundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-5-6-10-13(4)11-8-7-9-12(2)3/h12-13H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKQJSHBTXTWME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333991 | |
| Record name | 2,7-Dimethylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17301-24-5 | |
| Record name | 2,7-Dimethylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


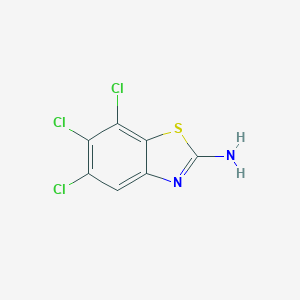

![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)
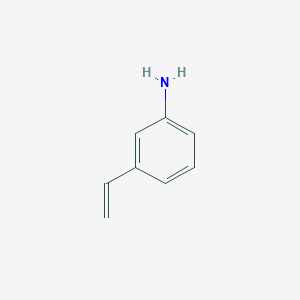
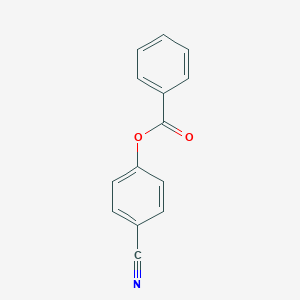
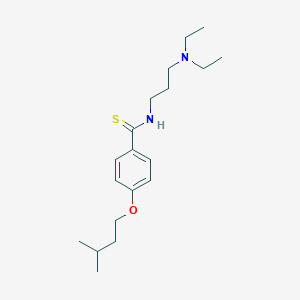
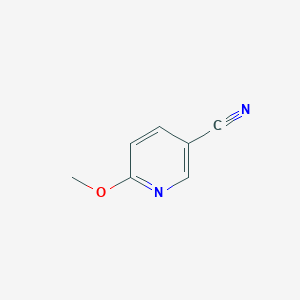
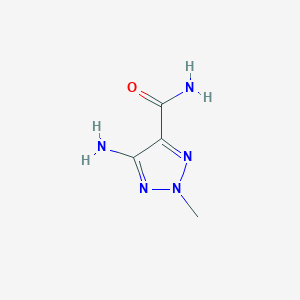
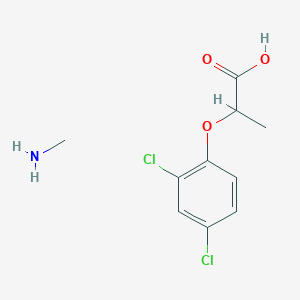
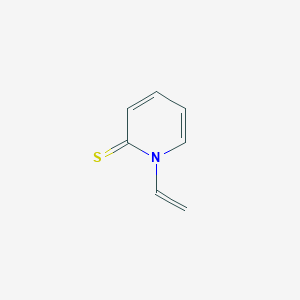
![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)


